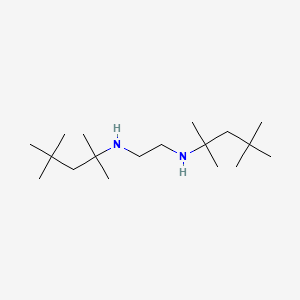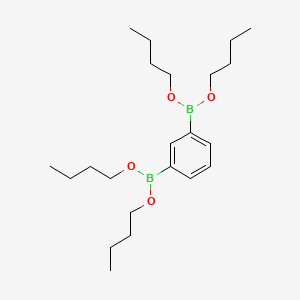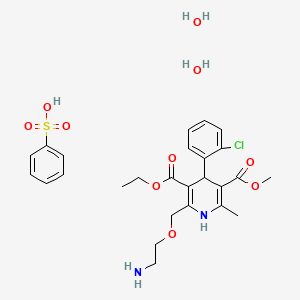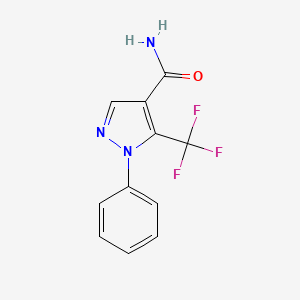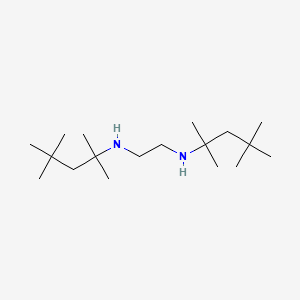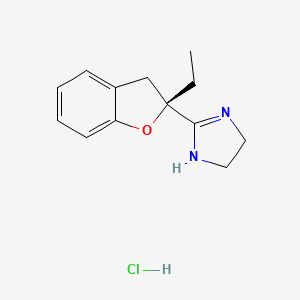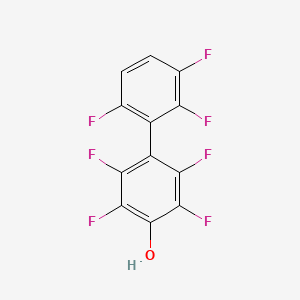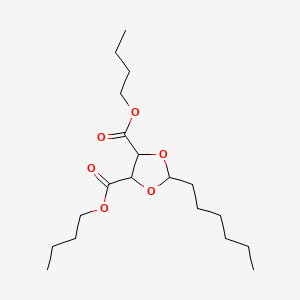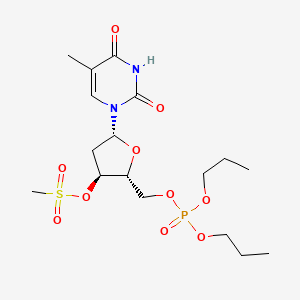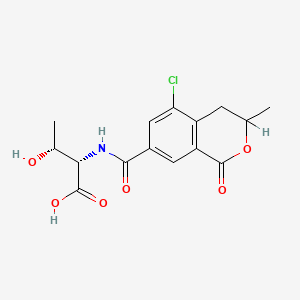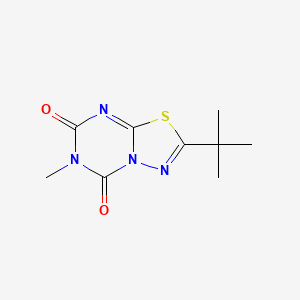
2-Bromo-6-phenylphenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-phenylphenanthridine is an organic compound with the molecular formula C19H12BrN and a molecular weight of 334.209 g/mol It is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-phenylphenanthridine typically involves the Suzuki–Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Suzuki–Miyaura coupling reactions. This method is scalable and can be optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-6-phenylphenanthridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction Reactions: The phenanthridine core can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Organoboron Compounds: Serve as coupling partners in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenanthridines, while oxidation can lead to phenanthridinone derivatives .
Aplicaciones Científicas De Investigación
2-Bromo-6-phenylphenanthridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive phenanthridine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-phenylphenanthridine involves its interaction with specific molecular targets. The bromine atom and the phenanthridine core play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Phenanthridine: The parent compound, known for its wide range of biological activities.
2-Bromo-phenanthridine: A simpler derivative with similar reactivity.
6-Phenylphenanthridine: Lacks the bromine atom but shares the phenyl substitution.
Uniqueness: 2-Bromo-6-phenylphenanthridine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
6327-63-5 |
|---|---|
Fórmula molecular |
C19H12BrN |
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
2-bromo-6-phenylphenanthridine |
InChI |
InChI=1S/C19H12BrN/c20-14-10-11-18-17(12-14)15-8-4-5-9-16(15)19(21-18)13-6-2-1-3-7-13/h1-12H |
Clave InChI |
KYHWYUDFAZLSKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


